3-(2,6-Dimethylmorpholin-4-yl)-3-oxopropanenitrile
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Overview
Description
3-(2,6-Dimethylmorpholin-4-yl)-3-oxopropanenitrile is a chemical compound with the CAS Number: 84145-73-3 . It has a molecular weight of 168.24 . The compound is stored at room temperature and is available in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H16N2O/c1-8-6-11(5-3-4-10)7-9(2)12-8/h8-9H,3,5-7H2,1-2H3 . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
The compound is a liquid at room temperature . The compound has a molecular weight of 168.24 .Scientific Research Applications
Synthesis and Antimicrobial Applications
3,3′-(3,4-dimethylthieno[2,3-b]thiophene-2,5-diyl)bis (3-oxopropanenitrile), a compound related to 3-(2,6-Dimethylmorpholin-4-yl)-3-oxopropanenitrile, has shown significant use in synthesizing novel bis-[1,3,4-thiadiazole] and bis-thiazole derivatives. These compounds, with thieno[2,3-b]thiophene moiety, have demonstrated promising antimicrobial effects (Kheder & Mabkhot, 2012).
Heterocyclic Synthesis
Another compound, 3-(benzothiazol-2-yl}-3-oxopropanenitrile, which is structurally similar, has been used in the synthesis of a variety of heterocyclic compounds including pyrazole, isoxazole, pyrimidine, and benzimidazole derivatives. This highlights its potential as a versatile building block in heterocyclic chemistry (Dawood, Farag & Kandeel, 1999).
Oxidative Cyclizations in Organic Synthesis
Compounds like 3-oxo-3-phenylpropanenitrile and related structures have been used in manganese(III) acetate mediated oxidative cyclizations with conjugated alkenes. This process has been important for synthesizing 4,5-dihydrofuran-3-carbonitriles, which are significant in various organic synthesis applications (Yılmaz, Uzunalioğlu & Pekel, 2005).
Molecular Structure and Thermodynamic Properties
The molecular structure, vibrational analysis, and thermodynamic properties of compounds like 1-(2,6-dimethylmorpholine-4-yl-methyl)-3-methyl-4-[3-ethoxy-(4-benzenesulfonyloxy)-benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-one have been studied. These studies are crucial for understanding the physical and chemical properties of such compounds, which could lead to potential applications in various scientific fields (Medetalibeyoğlu, Yüksek & Özdemir, 2019).
Antifungal Applications
2-(2-oxo-morpholin-3-yl)-acetamide derivatives, closely related to the chemical , have shown broad-spectrum antifungal properties. These compounds have been particularly effective against Candida and Aspergillus species, demonstrating the potential for medical applications in treating fungal infections (Bardiot et al., 2015).
Synthesis of Heterocyclic Compounds
The compound 3-(1H-indol-3-yl)-3-oxopropanenitrile, structurally similar to this compound, has been extensively used in synthesizing various heterocyclic compounds. This showcases its synthetic importance and versatility in the field of heterocyclic chemistry (Fadda, El‐Mekabaty, Mousa & Elattar, 2014).
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H312, H314, H332, H335 . These statements indicate that the compound may be harmful if swallowed, in contact with skin, causes severe skin burns and eye damage, harmful if inhaled, and may cause respiratory irritation .
Properties
IUPAC Name |
3-(2,6-dimethylmorpholin-4-yl)-3-oxopropanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-7-5-11(6-8(2)13-7)9(12)3-4-10/h7-8H,3,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVTWXVWAQWYWIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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